![molecular formula C15H16N4O3S B2624681 4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797985-23-9](/img/structure/B2624681.png)
4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
“4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide” is a complex chemical compound with potential applications in diverse scientific research areas due to its unique properties and versatility. It has been studied for its high affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors .
Synthesis Analysis
The synthesis of this compound involves the application of a procedure that was used to synthesize a similar compound, 9a. This procedure was applied to 8q and 4-amino-tetrahydro-2H-pyran-4-carbonitrile to yield the compound (68% from acid) as a white solid .Physical And Chemical Properties Analysis
The compound is a white solid . Its molecular weight is 346.41. Additional physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
- Application : The synthesized 4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide derivatives were evaluated for insecticidal activity against the diamondback moth (Plutella xylostella). Several compounds displayed moderate to high larvicidal activity, with N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) showing 84% larvicidal activity at a concentration of 0.1 mg/L .
- Application : The synthesized compounds were tested for antimicrobial activity. Those incorporating a sugar moiety and a pyrazolyl ring exhibited the highest inhibition activities against various bacteria and fungi .
- Application : The compound 5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole has been described as a potent GABA inhibitor with selectivity toward insect receptors over mammalian receptors .
- Application : 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole has been reported as a potent corticotropin .
Insecticidal Activity
Antimicrobial Activity
GABA Receptor Modulation
Corticotropic Activity
Molecular Docking Studies
Mechanism of Action
Target of Action
The primary target of the compound 4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
It is suggested that the compound may act as an activator of the insect ryr .
Result of Action
It is known that the compound has insecticidal activities against certain insects, such as the diamondback moth .
properties
IUPAC Name |
4-cyano-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-9-12-1-3-15(4-2-12)23(20,21)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h1-4,10-11,14,18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECABPZMHPSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide |
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